3-(Fluoromethyl)oxetan-3-amine hydrochloride
Overview
Description
3-(Fluoromethyl)oxetan-3-amine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique properties.
Preparation Methods
The synthesis of 3-(Fluoromethyl)oxetan-3-amine hydrochloride involves several steps. One common method includes the fluorocyclization of suitable precursors to form the oxetane ring. This process often involves the use of electron-donating groups to polarize double bonds and facilitate cyclization. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(Fluoromethyl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
3-(Fluoromethyl)oxetan-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a bioisostere in the discovery of inhibitors suitable for extended dosing intervals in therapies, particularly in oncology.
Organic Synthesis: The compound plays a significant role in fluorocyclization, a method used to prepare oxetanes and azetidines efficiently.
Catalysis and Polymer Synthesis: It is used in catalytic processes for creating carbamates, demonstrating its utility in synthesizing drug-relevant molecules.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. As a bioisostere, it mimics the properties of other functional groups, allowing it to interact with enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
3-(Fluoromethyl)oxetan-3-amine hydrochloride can be compared with other similar compounds, such as:
3-(Trifluoromethyl)oxetan-3-amine hydrochloride: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can affect its reactivity and interactions.
3-(Difluoromethyl)oxetane-3-amine hydrochloride:
The uniqueness of this compound lies in its specific fluoromethyl group, which provides distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
3-(fluoromethyl)oxetan-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.ClH/c5-1-4(6)2-7-3-4;/h1-3,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMRZEDURPJPJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CF)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173992-39-5 | |
Record name | 3-Oxetanamine, 3-(fluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173992-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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